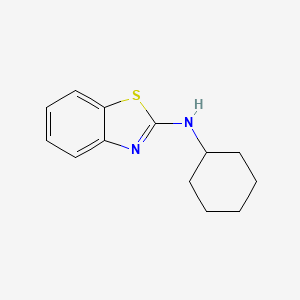

N-Cyclohexyl-1,3-benzothiazol-2-amine

Description

Overview of Benzothiazole (B30560) Derivatives in Academic Research

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered substantial interest in academic research due to their diverse pharmacological and industrial applications. nih.gov The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has led to the synthesis and investigation of a multitude of benzothiazole analogues with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govpcbiochemres.com

Beyond their medicinal applications, benzothiazole derivatives are also utilized in various other scientific and industrial fields. They have been investigated for their roles as corrosion inhibitors, vulcanization accelerators in the rubber industry, and as components in the synthesis of dyes and pigments. jchemrev.com The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole ring system impart unique electronic and photophysical properties, leading to their exploration in materials science, for instance, in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The continuous exploration of novel synthetic methodologies and the screening of new derivatives ensure that the field of benzothiazole chemistry remains a vibrant and expanding area of research. ijsrst.com

Structural Context of N-Cyclohexyl-1,3-benzothiazol-2-amine within 2-Aminobenzothiazoles

Within the large family of benzothiazole derivatives, the 2-aminobenzothiazoles represent a particularly important subclass. These compounds are characterized by the presence of an amino group (-NH2) at the 2-position of the benzothiazole ring. This amino group significantly influences the chemical reactivity and biological activity of the molecule. This compound is a specific member of this subclass, where one of the hydrogen atoms of the 2-amino group is substituted with a cyclohexyl group. scbt.com

| Feature | Description |

| Core Structure | Benzothiazole (a fused benzene (B151609) and thiazole (B1198619) ring) |

| Key Functional Group | Amino group (-NH2) at the 2-position |

| Substitution | A cyclohexyl group attached to the nitrogen of the amino group |

| Resulting Compound | This compound |

Significance of the Cyclohexyl Moiety in Benzothiazole Research

The incorporation of a cyclohexyl moiety into a molecular structure is a common strategy in medicinal chemistry and drug design, and its presence on the 2-amino position of the benzothiazole core in this compound is of notable significance. The cyclohexyl group is a non-aromatic, saturated carbocyclic ring that imparts several key physicochemical properties to a molecule.

One of the most critical contributions of the cyclohexyl group is the enhancement of lipophilicity. nih.gov Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net By increasing the lipophilicity, the cyclohexyl group can potentially enhance the ability of a benzothiazole derivative to cross biological membranes, such as the blood-brain barrier, which can be advantageous for targeting central nervous system disorders.

Scope and Research Significance of this compound

The research significance of this compound is multifaceted, though it is not as extensively studied as some other benzothiazole derivatives. Its primary significance in the scientific literature stems from its identification as a chemical associated with tire wear particles, making it a subject of interest in environmental science and toxicology as a potential microplastic pollutant.

From a chemical and medicinal perspective, this compound serves as a valuable model compound for understanding the structure-activity relationships of N-substituted 2-aminobenzothiazoles. Research on this compound can provide insights into how the introduction of a bulky, lipophilic substituent affects the biological activity of the benzothiazole core. For instance, a study on novel 2-aminobenzothiazole (B30445) derivatives as potential anticancer agents synthesized and characterized a related compound, N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide, highlighting the exploration of cyclohexyl-containing benzothiazoles in the search for new therapeutic agents. nih.gov

While specific, extensive biological activity data for this compound itself is not widely published in top-tier medicinal chemistry journals, its structural motifs are present in compounds that have been investigated for various therapeutic purposes. The broader class of 2-aminobenzothiazoles has been explored for a wide range of biological activities, and the specific contribution of the N-cyclohexyl substituent is an area that warrants further investigation to fully elucidate its potential. researchgate.net The compound is commercially available for research purposes, indicating its utility in ongoing scientific inquiry. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWPIFMHSFSVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891506 | |

| Record name | N-Cyclohexyl-2-benzothiazol-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-75-0 | |

| Record name | N-Cyclohexyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28291-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-benzothiazol-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of N Cyclohexyl 1,3 Benzothiazol 2 Amine

Reactivity of the Amine Functional Group

The exocyclic secondary amine group is a key determinant of the chemical character of N-Cyclohexyl-1,3-benzothiazol-2-amine, influencing its basicity and serving as a primary site for synthetic modifications.

Protonation and Basicity Studies

The basicity of this compound is primarily attributed to the lone pair of electrons on the exocyclic nitrogen atom. However, the electronic nature of the benzothiazole (B30560) ring system significantly modulates this basicity. The benzothiazole group, being electron-withdrawing, tends to delocalize the lone pair of the amino group, thereby reducing its availability for protonation. This effect makes this compound a weaker base compared to simple alkylamines like cyclohexylamine (B46788). For instance, the pKa of the conjugate acid of cyclohexylamine is approximately 10.6, whereas for aniline (B41778), where the amino group is attached to an aromatic ring, the pKa is around 4.6. quora.comlibretexts.org The basicity of this compound is expected to be in a similar range to other N-aryl amines.

The protonation of the amine occurs at the exocyclic nitrogen, forming a cyclohexylaminobenzothiazolium salt. The stability of this salt is influenced by the nature of the counter-ion and the solvent system. It is important to note that protonation can also potentially occur at the endocyclic nitrogen atom of the thiazole (B1198619) ring, although this is generally less favored. acs.org

| Compound | Functional Group | Predicted Effect on Basicity |

| Cyclohexylamine | Alkylamine | Stronger base |

| Aniline | Arylamine | Weaker base due to delocalization |

| This compound | N-Aryl amine derivative | Weaker base, similar to aniline |

Acylation and Alkylation Pathways

The secondary amine functionality of this compound readily undergoes acylation and alkylation reactions, providing pathways to a diverse range of derivatives.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comdocbrown.infochemistrystudent.comchemistrysteps.com The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of an N-acyl-N-cyclohexyl-1,3-benzothiazol-2-amine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. chemguide.co.uksavemyexams.comdocbrown.infochemistrystudent.comchemistrysteps.com

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction follows a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. masterorganicchemistry.comlibretexts.orgnih.govrsc.org However, the direct alkylation of secondary amines can be challenging to control and may lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated product. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific reaction conditions and reagents, such as reductive amination, are often employed. masterorganicchemistry.com

| Reaction Type | Reagent Example | Product Type | General Mechanism |

| Acylation | Acetyl chloride | N-acetyl-N-cyclohexyl-1,3-benzothiazol-2-amine | Nucleophilic addition-elimination |

| Alkylation | Methyl iodide | N-methyl-N-cyclohexyl-1,3-benzothiazol-2-amine | Nucleophilic substitution (SN2) |

Reactions Involving the Benzothiazole Ring System

The benzothiazole ring is an aromatic system, and its reactivity is influenced by the presence of the fused benzene (B151609) ring and the electron-donating amino group.

Electrophilic Aromatic Substitution Potentials

The 2-(cyclohexylamino) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring of the benzothiazole system. youtube.comlibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. Therefore, electrophilic attack is expected to occur preferentially at positions 4 and 6 of the benzothiazole ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific regioselectivity will also be influenced by steric hindrance from the cyclohexyl group.

Nucleophilic Attack on the Thiazole Ring

The thiazole ring, in general, is relatively electron-rich and not highly susceptible to nucleophilic attack. However, the presence of strongly electron-withdrawing groups on the benzothiazole ring or activation by quaternization of the endocyclic nitrogen can facilitate nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com For this compound itself, nucleophilic attack on the thiazole ring is not a common reaction pathway under normal conditions. More typically, reactions involving the thiazole moiety in 2-aminobenzothiazoles involve annulation, where both the endocyclic and exocyclic nitrogens participate in ring formation with bifunctional electrophiles. nih.gov

Cyclohexyl Ring Reactivity and Conformational Dynamics

The cyclohexyl ring in this compound is a saturated aliphatic moiety and its reactivity is generally limited to free-radical reactions under harsh conditions, such as oxidation. rsc.orgresearchgate.net The C-H bonds of the cyclohexane (B81311) ring are relatively strong and not easily broken.

Of greater significance are the conformational dynamics of the cyclohexyl ring. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. core.ac.ukwikipedia.orgpharmaguideline.com In this compound, the benzothiazol-2-amino group is a substituent on the cyclohexane ring. This substituent can occupy either an axial or an equatorial position. The two chair conformations can interconvert via a process known as ring flipping.

| Conformer | Substituent Position | Relative Stability | Key Interactions |

| Chair 1 | Equatorial | More stable | Minimized steric hindrance |

| Chair 2 | Axial | Less stable | 1,3-diaxial interactions |

Oxidation and Reduction Processes of this compound

The benzothiazole core of this compound is susceptible to oxidation, particularly at the sulfur atom. Research into the synthesis of related compounds, such as N-cyclohexylbenzothiazole-2-sulphenamide, has shed light on the oxidative pathways involving this moiety.

During the synthesis of N-cyclohexylbenzothiazole-2-sulphenamide via the oxidative condensation of 2-mercaptobenzothiazole (B37678) and cyclohexylamine with sodium hypochlorite, several oxidation by-products are formed. researchgate.net The formation of these by-products indicates that the sulfur atom in the benzothiazole ring system can be oxidized to various higher oxidation states. The distribution of these products is highly dependent on reaction conditions such as pH, temperature, and the concentration of the amine. researchgate.net

Key oxidation products observed in related syntheses include N-cyclohexyl-benzothiazole-2-sulphonamide, where the sulfur is in a higher oxidation state compared to the starting sulphenamide. researchgate.net Other related oxidized species that can form under these conditions are sodium benzothiazole-2-sulphonate and benzothiazole-2-sulphonyl chloride. researchgate.net The initial oxidation of the precursor 2-mercaptobenzothiazole can also lead to the disulfide 2,2′-dithiobisbenzothiazole (MBTS). researchgate.netresearchgate.net

Detailed information specifically on the reduction processes of this compound is not extensively documented in the provided research. However, the synthesis of 2-aminobenzothiazole (B30445) derivatives can involve the reduction of a corresponding nitro-substituted precursor as a general method to install the amino group. mdpi.com

Table 1: By-products Formed During Oxidative Synthesis of Related Benzothiazole Derivatives researchgate.net

| By-product Name | Chemical Formula | Role of Oxidation |

| N-Cyclohexyl-benzothiazole-2-sulphonamide | C₁₃H₁₆N₂O₂S | Oxidation of the sulfur atom to a sulfonamide group. |

| Sodium benzothiazole-2-sulphonate | C₇H₄NNaO₃S₂ | Oxidation of the sulfur atom to a sulfonate salt. |

| Benzothiazole-2-sulphonyl chloride | C₇H₄ClNO₂S₂ | Oxidation of the sulfur atom to a sulfonyl chloride. |

| 2,2′-Dithiobisbenzothiazole | C₁₄H₈N₂S₄ | Oxidative coupling of two 2-mercaptobenzothiazole molecules. |

| Sodium benzothiazole-2-sulphinate | C₇H₄NNaO₂S₂ | Potential intermediate with sulfur in a lower oxidation state than sulfonate. |

Exploration of Reaction Mechanisms in the Formation of Derivatives

The formation of derivatives from this compound and related 2-aminobenzothiazoles involves the reactivity of both the exocyclic and endocyclic nitrogen atoms. nih.gov

Mechanism of Sulphenamide Formation: A key derivative is N-cyclohexylbenzothiazole-2-sulphenamide, formed from the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of an oxidant like sodium hypochlorite. The proposed mechanism involves the initial formation of a sulfur-centered reactive intermediate from 2-mercaptobenzothiazole, which is then attacked by the nucleophilic cyclohexylamine. The reaction pathway is complex, with the potential for several side reactions leading to the oxidized by-products mentioned previously. The pH of the reaction medium is a critical factor, influencing the nucleophilicity of the amine and the stability of the intermediates. researchgate.net

Alkylation and Acylation Reactions: The 2-aminobenzothiazole structure contains an amidine system (-N=C-NH-), which allows for reactions at either the exocyclic amino group or the endocyclic nitrogen atom. nih.gov Alkylation or acylation can occur on the exocyclic amino group, leading to N-substituted derivatives.

Alternatively, the endocyclic nitrogen can act as a nucleophile. For instance, studies on 2-amino-1,3-benzothiazole have shown that it reacts with α-iodoketones. The proposed mechanism for this type of reaction involves the N-alkylation of the endocyclic nitrogen atom first. This step is followed by an intramolecular dehydrative cyclization, where the exocyclic amino group attacks the carbonyl carbon of the newly introduced alkyl chain, leading to the formation of a new fused ring system. researchgate.net This highlights the dual reactivity of the nitrogen atoms within the 2-aminobenzothiazole scaffold, a principle that extends to its N-cyclohexyl derivative.

Table 2: Mechanistic Pathways in Derivative Formation

| Reaction Type | Reagents | Key Mechanistic Steps | Resulting Derivative Type |

| Oxidative Condensation | 2-Mercaptobenzothiazole, Cyclohexylamine, Oxidant (e.g., NaOCl) | 1. Oxidation of thiol to a reactive sulfur species.2. Nucleophilic attack by cyclohexylamine. | Sulphenamides researchgate.net |

| Endocyclic N-Alkylation & Cyclization | 2-Aminobenzothiazole, α-Iodoketones | 1. Nucleophilic attack by the endocyclic nitrogen on the alkyl halide.2. Intramolecular cyclization via the exocyclic amine. | Fused Heterocycles researchgate.net |

| General Alkylation/Acylation | N/A | Nucleophilic substitution at the exocyclic or endocyclic nitrogen atom. | N-substituted derivatives nih.gov |

Spectroscopic Characterization and Advanced Structural Analysis of N Cyclohexyl 1,3 Benzothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the carbon and proton framework of N-Cyclohexyl-1,3-benzothiazol-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring, the protons of the cyclohexyl group, and the amine (N-H) proton. The aromatic region (typically δ 7.0–8.0 ppm) would display a complex pattern corresponding to the four protons on the benzene (B151609) ring. The cyclohexyl protons would appear in the upfield region (δ 1.0–4.0 ppm), with the methine proton (CH-N) being the most downfield-shifted due to its proximity to the nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring would produce a series of overlapping multiplets. The N-H proton is expected to appear as a broad signal whose chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The benzothiazole moiety is expected to show seven signals in the aromatic region (δ 115–165 ppm). The C2 carbon, bonded to three heteroatoms (two nitrogens and a sulfur), would be the most downfield-shifted in this system. nih.gov The cyclohexyl group would exhibit signals in the aliphatic region (δ 20–60 ppm), with the C-N carbon appearing around δ 50-60 ppm. The chemical shifts provide unambiguous evidence for the carbon skeleton of the molecule.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Benzothiazole Aromatic Protons | 7.0 - 8.0 | - |

| Cyclohexyl CH-N Proton | 3.5 - 4.0 | - |

| Cyclohexyl CH₂ Protons | 1.0 - 2.0 | - |

| Amine N-H Proton | Variable (broad) | - |

| Benzothiazole C2 (N-C=N) | - | > 160 |

| Benzothiazole Aromatic Carbons | - | 115 - 155 |

| Cyclohexyl C-N Carbon | - | 50 - 60 |

| Cyclohexyl CH₂ Carbons | - | 20 - 40 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several key absorption bands. A distinct band in the range of 3350–3450 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl ring are observed just below 3000 cm⁻¹. The region between 1620 cm⁻¹ and 1450 cm⁻¹ is complex, containing characteristic stretching vibrations for the C=N bond of the thiazole (B1198619) ring and the C=C bonds of the aromatic ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the benzothiazole ring system would be particularly Raman active. The C-S bond stretching within the thiazole ring also gives rise to characteristic Raman signals. core.ac.uk

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Weak | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong | Strong |

| C=N Stretch (Thiazole) | 1600 - 1620 | Medium | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Strong |

| C-S Stretch | 650 - 750 | Medium | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-ESI-QTOF, GC-MS, MS2)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

LC-ESI-QTOF: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry allows for the precise mass determination of the protonated molecule [M+H]⁺. For this compound (C₁₃H₁₆N₂S), the theoretical monoisotopic mass is 232.1034 g/mol . High-resolution mass spectrometry can confirm this elemental composition with high accuracy. The observed precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 233.1107. massbank.eu

Fragmentation Analysis (MS2): Tandem mass spectrometry (MS2) of the [M+H]⁺ precursor ion provides insight into the molecule's structure. Collision-induced dissociation (CID) leads to characteristic fragment ions. For related N-cyclohexylbenzothiazole sulfenamides, fragmentation is known to proceed through rearrangements involving 5- and 7-membered cyclic transition states. researchgate.net A key fragmentation pathway for this compound likely involves the loss of the cyclohexyl group or parts of it. Common fragments would include the stable benzothiazole amine cation and ions resulting from cleavages within the cyclohexyl ring. The MS2 spectrum for the parent compound shows a prominent peak at m/z 233.1182. massbank.eumassbank.eu

| Ion | Theoretical m/z | Observed m/z massbank.eu | Description |

|---|---|---|---|

| [M] | 232.1034 | - | Molecular Ion |

| [M+H]⁺ | 233.1112 | 233.1107 | Protonated Molecular Ion (Precursor) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) and photoluminescence spectroscopy probe the electronic transitions within the molecule, providing information about its chromophores and potential as a fluorophore.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the benzothiazole aromatic system. The spectrum is expected to exhibit strong absorption bands in the UV region, typically between 250 and 350 nm. dergipark.org.tr These absorptions are primarily due to π–π* transitions within the conjugated bicyclic ring system. nih.govnih.gov The presence of heteroatoms (N, S) and the exocyclic amine group can also give rise to weaker n–π* transitions. dergipark.org.tr The solvent environment can influence the position and intensity of these absorption maxima.

Photoluminescence: Many benzothiazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit photoluminescence. The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. dergipark.org.tr The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the local environment.

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π–π | 250 - 350 | Electronic transitions within the conjugated benzothiazole ring system. dergipark.org.tr |

| n–π | > 300 | Transitions involving non-bonding electrons on N and S atoms; often weaker and may be obscured. dergipark.org.tr |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, its structural parameters can be inferred from closely related compounds, such as 1,3-benzothiazol-2-amine. nih.gov The benzothiazole ring system is expected to be essentially planar. The cyclohexyl ring would likely adopt a stable chair conformation to minimize steric strain. The geometry around the exocyclic nitrogen atom would be trigonal planar or shallow trigonal pyramidal.

A key feature in the crystal packing would be intermolecular hydrogen bonding. Molecules of the parent 2-aminobenzothiazole (B30445) form dimers via N—H⋯N hydrogen bonds, which then link into two-dimensional networks. nih.gov A similar hydrogen bonding motif is anticipated for this compound, where the amine proton (N-H) acts as a hydrogen bond donor and the endocyclic imine nitrogen (C=N) of a neighboring molecule acts as an acceptor.

| Parameter | Expected Value | Comment |

|---|---|---|

| Benzothiazole Ring | Planar | Characteristic of fused aromatic systems. nih.gov |

| Cyclohexyl Conformation | Chair | Most stable conformation. |

| Intermolecular Interactions | N-H···N Hydrogen Bonds | Key interaction driving crystal packing, similar to parent amine. nih.gov |

| C2-N(amine) Bond Length | ~1.36 Å | Partial double bond character due to resonance. |

Tautomerism and Isomeric Forms

This compound can theoretically exist in two tautomeric forms due to the prototropic equilibrium between the exocyclic and endocyclic nitrogen atoms. This is known as amine-imine tautomerism.

The two forms are:

Amine form: this compound (the aromatic form).

Imino form: N-Cyclohexyl-1,3-benzothiazol-2(3H)-imine (the non-aromatic imine form).

Figure 1: Amine-Imine Tautomeric Equilibrium.

Studies on related 2-aminothiazole (B372263) and 2-aminobenzimidazole (B67599) systems have shown that the equilibrium overwhelmingly favors the aromatic amine tautomer. nih.govresearchgate.net The stability of the amine form is attributed to the preservation of the aromaticity of the benzene ring, which provides significant resonance stabilization. Spectroscopic data, particularly NMR, typically show signals consistent with only the amine tautomer being present in significant quantities in solution. nih.gov While the imino tautomer might be a minor component or a transient intermediate in reactions, the amine form is the predominant and most stable isomeric structure under normal conditions.

Computational Chemistry and Theoretical Studies of N Cyclohexyl 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net For N-Cyclohexyl-1,3-benzothiazol-2-amine, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

Geometry Optimization: The first step in a typical DFT study is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. nih.gov For benzothiazole (B30560) derivatives, calculations are often performed using functionals like Becke's three-parameter exchange function (B3LYP) with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost. mdpi.comresearchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate various electronic descriptors. A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comscirp.org A smaller gap suggests the molecule is more reactive, as electrons can be more easily excited to a higher energy state. mdpi.com For substituted 1,3-benzothiazole molecules, these energy gaps have been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity profile. researchgate.netscirp.org

| Parameter | Description | Typical Calculated Value (Hypothetical) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.2 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 2.25 eV |

| Chemical Softness (S) | Reciprocal of chemical hardness (1/η) | 0.44 eV-1 |

| Electronegativity (χ) | Power of an atom to attract electrons ((I+A)/2) | 3.95 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations calculate the motion of atoms in a molecule by solving Newton's equations of motion, providing insight into conformational dynamics and interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can reveal how the flexible cyclohexyl ring moves relative to the rigid benzothiazole core. This is crucial for understanding which conformations are accessible and how the molecule might adapt its shape to fit into a protein's binding site. nih.gov Simulations are typically run for nanoseconds to microseconds, tracking the trajectory of each atom. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD plot that reaches a plateau suggests that the simulation has equilibrated and the molecule is conformationally stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify regions of high flexibility. For this compound, this would highlight the mobility of the cyclohexyl group compared to the benzothiazole ring system.

Analysis of Intermolecular Interactions: When simulated in a complex with a protein, MD can track the stability and duration of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. This provides a more realistic assessment of binding stability than static docking models.

| Analysis Type | Purpose | Key Output/Metric |

|---|---|---|

| RMSD | Assess conformational stability of the molecule or protein-ligand complex. | Plot of RMSD (Å) vs. Time (ns). |

| RMSF | Identify flexible regions within the molecule. | Plot of RMSF (Å) vs. Atom/Residue Number. |

| Hydrogen Bond Analysis | Quantify the stability of hydrogen bonds with a target protein or solvent. | Number of hydrogen bonds vs. Time (ns). |

| Solvent Accessible Surface Area (SASA) | Measure the exposure of the molecule to the solvent. | Plot of SASA (Ų) vs. Time (ns). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound, QSAR can be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. acs.org

The development of a QSAR model involves several steps:

Data Set Collection: A series of analogs of this compound with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates a subset of the calculated descriptors with the observed biological activity. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of a set of molecules not used in model creation). acs.org

A statistically robust QSAR model provides valuable insights into which molecular properties are key for the desired biological activity, guiding the rational design of new analogs with improved potency. researchgate.net

| QSAR Parameter | Description | Acceptable Value for a Robust Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_ext (External Validation R²) | Measures the ability to predict an external test set. | > 0.6 |

| F-test | A statistical test of the model's significance. | High value |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. scirp.org For this compound, this allows for a direct comparison between theoretical and experimental spectra, which can help confirm its structure and vibrational modes.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to specific molecular motions, such as bond stretching, bending, and twisting. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimentally recorded spectra to aid in the assignment of spectral peaks to specific functional groups and vibrational modes. mdpi.comresearchgate.net For benzothiazole derivatives, characteristic peaks for C=N, C-S, and aromatic C-H vibrations can be identified and assigned. mdpi.com

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule from its ground state to various excited states. nbu.edu.sa These calculations provide the absorption wavelengths (λ_max) and oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum. researchgate.net This helps in understanding the electronic properties and the nature of the orbitals involved in the electronic transitions.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 | 3345 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3080 | 3075 |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2935, 2855 | 2930, 2850 |

| C=N Stretch | Thiazole (B1198619) Ring | 1620 | 1615 |

| C=C Stretch (Aromatic) | Benzene Ring | 1580, 1470 | 1575, 1475 |

Docking Studies to Elucidate Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijprajournal.com It is a fundamental tool for understanding molecular recognition and is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drugs. ijprajournal.comnih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or "docking box" on the protein.

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the protein's active site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding). nih.gov

The results of a docking study provide a plausible 3D model of the ligand-receptor complex. biointerfaceresearch.com This model allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, between this compound and the amino acid residues of the target protein. nih.govmdpi.com This information is invaluable for explaining the compound's mechanism of action and for designing modifications to improve its binding affinity and selectivity. biointerfaceresearch.com Docking studies have been successfully applied to numerous benzothiazole derivatives to explore their potential as anticancer, anti-diabetic, and antimicrobial agents. nih.govmdpi.com

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Atom Involved |

|---|---|---|---|

| TYR 82 | Hydrogen Bond | 2.1 | Amine Hydrogen (N-H) |

| LEU 135 | Hydrophobic (Alkyl) | 3.8 | Cyclohexyl Ring |

| PHE 190 | π-π Stacking | 4.2 | Benzothiazole Ring |

| VAL 95 | Hydrophobic (Alkyl) | 4.0 | Cyclohexyl Ring |

| ASP 80 | Hydrogen Bond | 2.9 | Thiazole Nitrogen |

| Binding Affinity Score: -8.5 kcal/mol |

Molecular Interactions and Coordination Chemistry of N Cyclohexyl 1,3 Benzothiazol 2 Amine

N-Cyclohexyl-1,3-benzothiazol-2-amine as a Ligand in Metal Complexes

The benzothiazole (B30560) moiety is a well-established ligand in transition-metal catalysis and has been extensively studied for the synthesis of metal complexes. rsc.org The presence of nitrogen and sulfur heteroatoms, along with the exocyclic amine group, provides multiple potential coordination sites. biointerfaceresearch.com This allows this compound and its derivatives to form stable complexes with a variety of transition metals, leading to compounds with diverse geometries and properties. nih.govmdpi.com

Coordination with Transition Metals (e.g., Zn(II), Pt(II), Mn(II), Co(II), Ni(II), Cu(II), Pd(II))

Derivatives of 2-aminobenzothiazole (B30445) readily form coordination complexes with a host of divalent and trivalent transition metal ions. The coordination typically occurs through the lone pair of electrons on the endocyclic (thiazole) nitrogen atom and/or the exocyclic amine nitrogen. srce.hr Depending on the metal ion, reaction conditions, and the presence of other ligands, these benzothiazole derivatives can act as monodentate or bidentate ligands. rsc.orgsrce.hr

For instance, studies on related Schiff bases derived from 2-aminobenzothiazole show coordination with Co(II), Ni(II), and Cu(II) to form octahedral complexes. biointerfaceresearch.com Similarly, complexes of Mn(II), Fe(III), and Co(II) with benzothiazole aniline (B41778) have been synthesized and characterized. researchgate.netnih.gov In many of these complexes, the benzothiazole derivative coordinates as a bidentate or tridentate ligand, involving the imine nitrogen, thiazole (B1198619) nitrogen, and often another donor atom from a substituent. biointerfaceresearch.comuobaghdad.edu.iq The coordination enhances the biological potency of the ligand scaffold. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Zn(II) | Benzothiazole-Azo Ligand | Octahedral/Square Planar | nih.gov |

| Co(III), Ru(III) | Benzothiazole-Imine Base | Octahedral | biointerfaceresearch.com |

| Mn(II), Fe(II), Co(II), Zn(II) | Benzothiazole-Salen Ligand | Distorted Octahedral | nih.gov |

| Zn(II), Cu(II) | Benzothiazole Schiff Base | Pentacoordinated | srce.hr |

| Ni(II) | Benzothiazole-Aniline | Distorted Octahedral | nih.gov |

Formation of Chiral Metal Complexes

Recently, a chiral dinuclear copper(II) complex was synthesized using a chiral benzothiazolamine ligand, (S)-N-(1-phenylethyl)benzo[d]thiazol-2-amine. rsc.org This demonstrates that chiral derivatives of the benzothiazole scaffold are effective ligands for creating stereogenic metal centers. rsc.org The use of enantiomerically pure precursors, such as (1R,2R)-cyclohexane-1,2-diamine in the synthesis of more complex chelators, also enforces the formation of a single enantiomer of the final metal complex. acs.org

Influence of Ligand Structure on Metal Complex Properties

The structure of the ligand plays a crucial role in determining the physical, chemical, and biological properties of the resulting metal complex. youtube.com In this compound, the N-cyclohexyl group significantly influences the characteristics of its metal complexes compared to those of the parent 2-aminobenzothiazole.

Steric Effects : The bulky cyclohexyl group introduces steric hindrance around the coordination site. This can affect the number of ligands that can coordinate to the metal center, influence the preferred coordination geometry, and potentially stabilize lower coordination numbers.

Electronic Effects : The cyclohexyl group is an electron-donating alkyl group. Upon coordination, this group can increase the electron density at the metal center, which can alter the redox potential of the metal and the stability of the complex.

Solubility and Lipophilicity : The non-polar cyclohexyl ring increases the lipophilicity of the ligand and its metal complexes. cymitquimica.com This can enhance solubility in non-polar organic solvents and influence the complex's ability to cross biological membranes, which is a critical factor for its pharmacological activity. The dispersion energy donor capabilities of cyclohexyl groups can also drive the formation of specific dimeric structures over other polymeric forms. escholarship.org

Interactions with Biological Macromolecules and Enzymes

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes and proteins. rsc.orgnih.gov Derivatives of this compound have been investigated as inhibitors of key enzymes involved in infectious diseases and cancer.

Enzyme Inhibition Mechanisms and Target Identification (e.g., DprE1 enzyme, PI3Kγ enzyme)

DprE1 Enzyme: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stnih.gov This makes it a highly vulnerable and promising target for novel anti-tuberculosis drugs. nih.govvlifesciences.com Numerous inhibitors with diverse chemical scaffolds, including benzothiazoles and benzothiazinones (BTZs), have been developed to target DprE1. nih.govvlifesciences.com

The inhibitors are broadly classified into two types based on their mechanism of action:

Covalent Inhibitors : Many potent DprE1 inhibitors, such as the well-studied BTZ043, are prodrugs. nih.govacs.org These molecules typically contain a nitro group that is reduced within the bacterium to a reactive nitroso species. acs.org This species then forms an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1, leading to inactivation of the enzyme. nih.govplos.org

Non-covalent Inhibitors : This class includes various scaffolds like benzothiazoles, 2-carboxyquinoxalines, and pyrazolopyridones. nih.govasm.org These molecules act as competitive inhibitors, binding reversibly to the substrate-binding pocket of DprE1 and preventing the natural substrate from accessing the active site. asm.orgresearchgate.net

PI3Kγ Enzyme: Phosphoinositide 3-kinase γ (PI3Kγ) is a lipid kinase that plays a crucial role in cellular signaling pathways related to cell growth, proliferation, and motility. nih.govacs.org Its dysregulation is linked to inflammation and various human cancers, making it an important therapeutic target. nih.govacs.org The development of isoform-selective inhibitors is challenging due to high structural homology across the PI3K family. acs.org

Benzothiazole derivatives have emerged as a promising class of potent and selective PI3Kγ inhibitors. nih.govacs.org These inhibitors function by binding to the adenosine (B11128) triphosphate (ATP) binding site of the enzyme. acs.org By occupying this pocket, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the PI3K/AKT signaling pathway and inducing apoptosis in cancer cells. nih.govnih.gov

Binding Affinity Studies and Protein-Ligand Interactions

The efficacy of enzyme inhibitors is determined by their binding affinity and the specific interactions they form with the target protein. Computational methods like molecular docking and molecular dynamics (MD) simulations are widely used to study these interactions and predict binding energies. plos.orgnih.gov

For DprE1 inhibitors, studies have shown that both covalent and non-covalent binders occupy the substrate-binding pocket. asm.org Covalent inhibitors, after activation, form a direct bond with Cys387. plos.org In addition, both types of inhibitors form crucial non-covalent interactions, such as hydrogen bonds with residues like Lys418 and Tyr60, which help to stabilize the inhibitor within the active site. plos.orgasm.org Binding affinity calculations for benzothiazinone analogs have shown promising binding energy (ΔGbinding) values, indicating strong and stable interactions with DprE1. plos.orgnih.gov

In the case of PI3Kγ, benzothiazole inhibitors achieve their potency and selectivity by exploiting unique features of the ATP-binding site. acs.org Docking studies reveal that the benzothiazole core often engages in π-π stacking interactions with hydrophobic residues like ILE930. nih.gov Substituents on the benzothiazole scaffold form a network of hydrogen bonds with key residues such as VAL848 (in the hinge region) and ASP807. nih.gov These specific interactions are critical for high-affinity binding and are essential for designing inhibitors with selectivity for the PI3Kγ isoform over others like PI3Kα, β, and δ. nih.gov

| Inhibitor Class | Target Enzyme | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Benzothiazinone Analog (PubChem-155-924-621) | DprE1 | ΔGbinding | -77.2 kcal/mol | plos.orgnih.gov |

| Benzothiazinone Analog (PubChem-127-032-794) | DprE1 | ΔGbinding | -74.3 kcal/mol | plos.orgnih.gov |

| Benzothiazole-Peptide Conjugate | DprE1 | Docking Score | -8.49 kcal/mol | researchgate.net |

| Benzothiazole Derivative (Compound 11) | PI3Kβ | Inhibition at 1 µM | 88.3% | nih.gov |

| Benzothiazole-based Inhibitor (BYL719) | PI3Kα | IC50 | 0.46 µM | acs.org |

Molecular Basis of Bioactivity through Interaction Profiling

The biological activity of this compound is fundamentally rooted in its molecular structure, which dictates its interactions with biological macromolecules. While comprehensive interaction profiling studies specifically for this molecule are not extensively documented, insights can be drawn from the behavior of related benzothiazole derivatives. The benzothiazole moiety itself is a well-recognized scaffold in medicinal chemistry, known to interact with a variety of enzymes and receptors.

The bioactivity of such compounds is often attributed to a combination of hydrophobic and hydrogen bonding interactions. The cyclohexyl group, being a bulky and nonpolar substituent, can engage in hydrophobic interactions, fitting into corresponding pockets within protein structures. scbt.com This hydrophobic character enhances the compound's affinity for nonpolar environments within biological systems.

Furthermore, the amine group and the nitrogen and sulfur atoms within the benzothiazole ring system present opportunities for more specific interactions. The exocyclic amine proton and the thiazole nitrogen can act as hydrogen bond donors and acceptors, respectively. These directional interactions are crucial for the specific recognition and binding to biological targets. For instance, studies on other 2-aminothiazole (B372263) derivatives have highlighted the importance of hydrogen bonding interactions with the amide backbone of amino acid residues, such as leucine, in protein active sites.

Molecular docking studies on similar benzo[d]thiazol-2-amine derivatives have been employed to elucidate their binding affinities with enzymes like the Human Epidermal Growth Factor Receptor (HER). These studies focus on understanding the hydrogen bonding, hydrophobic interactions, and binding energies that govern the compound's potential as a therapeutic agent. While direct data for this compound is pending, the established principles suggest that its bioactivity would similarly be a function of these fundamental molecular interactions.

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state and in solution is governed by a variety of non-covalent interactions, which form the basis of supramolecular chemistry. For this compound, these interactions are critical in defining its crystal packing and potential for forming larger, organized assemblies.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the supramolecular assembly of molecules containing hydrogen bond donors and acceptors. In the case of this compound, the secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atom of the benzothiazole ring can act as a hydrogen bond acceptor.

The strength of these hydrogen bonds can influence the physical properties of the compound, such as its melting point and solubility. The formation of robust hydrogen-bonded networks can lead to higher melting points and reduced solubility in non-polar solvents.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Secondary Amine (-NH-) | Benzothiazole Nitrogen | Formation of dimers and extended networks, influencing crystal packing and physical properties. |

C-H…π Interactions and Aggregation-Induced Phenomena

Beyond classical hydrogen bonding, weaker interactions such as C-H…π interactions can also significantly contribute to the supramolecular organization of aromatic compounds. These interactions involve the approach of a C-H bond towards the electron-rich π-system of an aromatic ring. In this compound, the C-H bonds of the cyclohexyl ring and the benzothiazole ring can interact with the π-system of adjacent benzothiazole rings.

Furthermore, the interplay of these non-covalent interactions can give rise to interesting photophysical phenomena such as aggregation-induced emission (AIE). In AIE-active molecules, emission is weak in dilute solutions but becomes strong in the aggregated state. This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which is facilitated by intermolecular interactions like hydrogen bonding and π-π stacking. While not explicitly reported for this compound, related benzothiazole-based chromophores have been shown to exhibit aggregation-induced luminescence properties arising from metal-metal and π⋅⋅⋅π interactions. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Potential Consequences |

| C-H…π Interactions | C-H bonds of cyclohexyl and benzothiazole rings | π-system of the benzothiazole ring | Stabilization of crystal packing, influence on molecular conformation. |

| π-π Stacking | Benzothiazole ring | Benzothiazole ring of an adjacent molecule | Contribution to crystal lattice energy, potential for aggregation-induced phenomena. |

Advanced Materials Science Applications of N Cyclohexyl 1,3 Benzothiazol 2 Amine and Its Analogs

Applications in Optoelectronics

The unique photoluminescent properties of benzothiazole (B30560) derivatives make them highly suitable for applications in optoelectronic devices, including advanced lighting and display technologies.

The development of single-component white-light-emitting materials is a significant goal in lighting technology, as they can circumvent issues like energy loss and spectral instability found in multi-component systems. rsc.org A series of benzothiazole derivatives has been synthesized to achieve this, demonstrating that their photoluminescence can be precisely controlled by modifying their conjugated structures. rsc.org One particular analog, ATZ2, emits white light in its solid state by balancing double emission bands at 432 nm and 526 nm, which originate from its monomer and excimer forms, respectively. rsc.org An LED device fabricated using ATZ2 on a UV chip produced white light with Commission Internationale de L'Eclairage (CIE) coordinates of (0.28, 0.34) and a color rendering index (CRI) of 73. rsc.org

While single-component emitters are ideal, multi-component systems using structurally similar benzothiazole analogs also provide a viable path to high-quality white light. By combining three different benzothiazole derivatives—BPO, BHPO1, and BHPO2—into a polymethyl methacrylate (B99206) (PMMA) polymer matrix, a saturated white-light emission was achieved. researchgate.netrsc.org These compounds exhibit blue-violet, green, and orange emissions in their aggregated states, respectively, which combine to form white light. rsc.org This system produced a white-light emission with CIE coordinates of (0.31, 0.32) when excited by a 365 nm UV source, showcasing a simple and tunable method for fabricating white organic light-emitting sources. researchgate.netrsc.org

Table 1: Performance of Benzothiazole Derivatives in White-Light Emission Applications

| Compound/System | Emission Color(s) | CIE Coordinates | Color Rendering Index (CRI) | Application Type |

| ATZ2 | White (from 432 nm & 526 nm peaks) | (0.28, 0.34) | 73 | Single-Component WLED rsc.org |

| BPO, BHPO1, BHPO2 | Blue-violet, Green, Orange | (0.31, 0.32) | Not Reported | Multi-Component/Polymer Matrix rsc.org |

The benzothiazole scaffold is a crucial component in the design of materials for Organic Light-Emitting Devices (OLEDs). Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic structure, are particularly effective as electron-acceptor units in photoluminescent compounds used for OLEDs. researchgate.net The strong electron-withdrawing nature of the BTD core helps to enhance the electronic properties of the resulting materials. researchgate.net

Researchers have synthesized donor-acceptor-donor (D-A-D) type dyes where 2,1,3-benzochalcogenadiazoles act as the electron-withdrawing group for use in OLEDs. researchgate.net Devices fabricated with these compounds as the single active emitting layer demonstrated clear red electroluminescence, achieving a maximum current efficiency of 0.85 Cd/A. researchgate.net

A key advantage of benzothiazole-based materials is the ability to tune their solid-state emission properties through precise chemical modifications. The emission color of these compounds in their aggregated or solid state can be controlled by adjusting their molecular structure and intermolecular interactions. rsc.org For instance, in the ATZ series of benzothiazole derivatives, altering the π-conjugation of the molecule leads to different luminous colors in the solid state. rsc.org The formation of excimers, which are excited-state dimers, is heavily influenced by intermolecular C–H⋯π interactions, and controlling these interactions allows for the tuning of emission wavelengths. rsc.org

Another powerful mechanism for tuning emission is the Excited-State Intramolecular Proton Transfer (ESIPT) process. rsc.org In certain benzothiazole derivatives like BHPO1 and BHPO2, the presence of a hydroxyl group facilitates ESIPT, leading to emissions at significantly different wavelengths compared to analogs without this group, such as BPO. researchgate.netrsc.org While BPO emits blue-violet light, BHPO1 and BHPO2 emit in the green and orange regions of the spectrum, respectively. rsc.org This demonstrates how the introduction of specific functional groups can be used to fine-tune the solid-state photophysical properties of these materials. rsc.org

Table 2: Tuning of Emission Properties in Benzothiazole Analogs

| Compound Series | Structural Modification | Key Mechanism | Resulting Emission Color |

| ATZ Derivatives | Variation in π-conjugation | Control of monomer vs. excimer emission | Varied solid-state colors, including white rsc.org |

| BPO/BHPO Derivatives | Introduction/position of a hydroxyl group | Excited-State Intramolecular Proton Transfer (ESIPT) | Blue-violet (BPO), Green (BHPO1), Orange (BHPO2) rsc.org |

Development of Chemical Sensors

The fluorescent nature of the benzothiazole core makes it an excellent building block for optical chemical sensors. mdpi.com The 2,1,3-benzothiadiazole (BTD) structure, in particular, is a photostable and versatile fluorophore used to design devices for detecting specific analytes. mdpi.com

For example, chemosensors based on the BTD core have been developed for the detection of various amines. mdpi.com By modifying a BTD compound through cross-coupling reactions, researchers synthesized sensors (designated S87 and S50) capable of detecting amines such as triethylamine (B128534) (TEA) and ethylenediamine (B42938) (EDA) through changes in their fluorescence emission. mdpi.com

Role in Functional Materials (e.g., Polymer Chemistry, Dyes, Solar Cells)

Beyond optoelectronics, N-Cyclohexyl-1,3-benzothiazol-2-amine and its analogs are integral to the creation of a variety of functional materials.

Polymer Chemistry : this compound is used in the formulation of polymers and as a rubber antioxidant. cymitquimica.com Its derivatives also play a role in creating advanced polymer composites. For instance, N‐cyclohexyl‐2‐benzothiazole sulfonamide has been used to modify lignin (B12514952), a natural polymer. This modified lignin serves as a filler in natural rubber/styrene-butadiene rubber composites, leading to improved dispersion of the filler and enhanced compatibility between the filler and the rubber matrix. researchgate.net Furthermore, benzothiazole derivatives can be dispersed within polymer matrices like PMMA to create functional materials, such as the white-light-emitting system previously described. researchgate.netrsc.org

Dyes : The benzothiazole moiety is a component of advanced dyes for specialized applications. Novel half-squaraine (HfSQ) dyes incorporating a benzothiazole unit have been synthesized for use in dye-sensitized solar cells (DSCs). rsc.org Additionally, donor-acceptor-donor (D-A-D) type dichroic dyes containing a benzothiadiazole acceptor have been developed for potential use in dimming devices. researchgate.net

This compound as a Precursor for Material Synthesis

This compound is a valuable precursor for the synthesis of more complex functional materials. Its molecular structure features a reactive amine functional group, which allows it to serve as an intermediate in a variety of organic reactions. cymitquimica.com The 2-aminobenzothiazole (B30445) scaffold is considered a "privileged structure" that can be further elaborated to build libraries of derivative compounds. nih.gov

Synthetic routes have been developed that start with 2-aminobenzothiazole structures and modify them to introduce new functionalities. The presence of the amine group on the this compound molecule provides a reactive site for building larger, more complex molecules tailored for the advanced applications discussed, from optoelectronics to functional polymers. cymitquimica.comnih.gov

Emerging Research Directions and Future Prospects for N Cyclohexyl 1,3 Benzothiazol 2 Amine

Novel Synthetic Strategies and Methodologies for Enhanced Efficiency

The synthesis of 2-aminobenzothiazoles, including N-substituted variants like N-Cyclohexyl-1,3-benzothiazol-2-amine, has traditionally involved methods such as the reaction of anilines with thiocyanates in the presence of bromine. nih.gov However, emerging research prioritizes greener, more efficient, and versatile synthetic methodologies.

Modern Synthetic Approaches:

Ionic Liquids: The use of ionic liquids, such as (1-butyl-3-methylimidazolium) bisulphate, as recyclable and environmentally benign solvents has been shown to enhance reaction rates and yields for the synthesis of 2-aminobenzothiazole (B30445) derivatives. ijpsr.com This approach avoids volatile organic solvents, aligning with the principles of green chemistry. ijpsr.commdpi.com

One-Pot Syntheses: One-pot strategies are being developed to streamline the synthesis process. For instance, a copper-catalyzed one-pot method for synthesizing 2-aminobenzothiazoles in water has been reported, offering a straightforward and sustainable route. semanticscholar.org Another approach involves the reaction of 2-iodoanilines with sodium dithiocarbamates, which can produce high yields of the target compound. nih.gov

Solid-Phase Synthesis: A traceless solid-supported protocol has been developed for creating libraries of 2-aminobenzothiazole derivatives. nih.gov This methodology involves attaching the precursor to a resin, performing the necessary chemical transformations, and then cleaving the final product from the support, which facilitates purification and the rapid generation of diverse molecules. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times significantly. For example, the final cleavage step in the solid-phase synthesis of 2-aminobenzothiazoles can be completed in 30 minutes using microwave heating, compared to much longer periods for conventional heating. nih.gov

Table 1: Comparison of Synthetic Methodologies for 2-Aminobenzothiazole Scaffolds

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional (Hugerschoff) | 4-substituted anilines, potassium thiocyanate, bromine, acetic acid | Well-established classical method | nih.gov |

| Ionic Liquids | Substituted phenyl thiourea (B124793), [BMIM]⁺[HSO₄]⁻ | Green solvent, enhanced reactivity, simple product recovery | ijpsr.com |

| Copper-Catalyzed One-Pot | 2-iodoanilines, sodium dithiocarbamates, Cu(OAc)₂ | High yields (up to 97%), good functional group tolerance | nih.gov |

| Solid-Phase Synthesis | Resin-bound isothiocyanate, anilines, microwave irradiation | Suitable for library synthesis, simplified purification | nih.gov |

| Metal-Free C-H Sulfanylation | Arylisothiocyanates, formamides | Avoids metal catalysts, aligns with green chemistry principles | nih.gov |

Exploration of New Functionalization Pathways and Derivatives

The this compound molecule possesses reactive sites, primarily the secondary amine and the aromatic ring, that allow for extensive functionalization. Research is focused on leveraging these sites to create novel derivatives with tailored properties. The 2-amino group is particularly reactive and can be easily functionalized. nih.gov

N-Acylation: The secondary amine can readily react with acyl chlorides or other acylating agents to form N-acyl derivatives. This pathway has been used to synthesize a variety of N-(benzothiazol-2-yl)ethanamides and acetamides. nih.govscielo.br

Schiff Base Formation: While the primary 2-aminobenzothiazole is more commonly used for forming Schiff bases (imines) by condensation with aldehydes, derivatives of the secondary amine can also undergo related reactions to create more complex structures. iosrjournals.org

Substitution on the Benzene (B151609) Ring: The benzene portion of the benzothiazole (B30560) ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. This can be used to modify the electronic properties and steric profile of the molecule. nih.gov The synthesis of derivatives often starts with a pre-functionalized aniline (B41778) before the cyclization step to form the benzothiazole ring. nih.gov

These functionalization pathways are instrumental in creating libraries of compounds for screening in various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Advanced Characterization Techniques for In-Depth Understanding

A thorough structural elucidation of this compound and its derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural confirmation. researchgate.net In ¹H NMR, characteristic signals would correspond to the protons on the cyclohexyl ring, the aromatic protons of the benzothiazole system, and the N-H proton. nih.govarabjchem.org ¹³C NMR provides information on the carbon skeleton of the molecule. arabjchem.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. researchgate.net The spectra of this compound derivatives typically show characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=N stretching of the thiazole (B1198619) ring, and aromatic C=C stretching. nih.govjetir.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. nih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and crystal packing. This technique is considered the gold standard for structural determination. scirp.orgjyoungpharm.org

Table 2: Spectroscopic Data for Characterizing 2-Aminobenzothiazole Derivatives

| Technique | Type of Information Provided | Typical Observations for the Scaffold | Reference |

|---|---|---|---|

| ¹H NMR | Chemical environment of protons | Signals in the aromatic region (δ 7-8 ppm), signals for substituents (e.g., cyclohexyl group), and an exchangeable N-H proton signal. | nih.govresearchgate.net |

| ¹³C NMR | Carbon framework of the molecule | Resonances for aromatic carbons, the C=N carbon of the thiazole ring, and carbons of the N-substituent. | arabjchem.org |

| FT-IR | Presence of functional groups | Characteristic stretching frequencies for N-H (around 3100-3400 cm⁻¹), C=N (around 1560-1650 cm⁻¹), and aromatic C-H/C=C bonds. | nih.govjetir.org |

| Mass Spec. | Molecular weight and formula | A molecular ion peak (M⁺) corresponding to the compound's mass; fragmentation patterns can help elucidate the structure. | researchgate.net |

Interdisciplinary Research in Environmental Science (e.g., microplastic pollutant studies)

A significant and emerging area of research for this compound (NCBA) is in environmental science, specifically as a molecular marker for pollution from vehicle tires. acs.org Benzothiazoles are widely used as vulcanization accelerators in tire manufacturing. researchgate.netnih.gov NCBA has been identified as an impurity in the commonly used accelerator N-cyclohexyl-2-benzothiazolesulfenamide (CBS). researchgate.net

The abrasion of tires on road surfaces releases tire wear particles, a major contributor to microplastic pollution. acs.org Researchers have discovered NCBA in a wide array of environmental samples, including road dust, urban runoff, river sediments, and aerosols. acs.orgresearchgate.net Its presence is indicative of contamination from vehicle tire tread. acs.org

Studies have used sediment cores to track the historical trends of NCBA pollution, correlating its concentration with traffic data over time. acs.org This research demonstrates the utility of NCBA as a specific tracer for reconstructing the history of traffic-related environmental contamination. acs.org The widespread detection of NCBA in urban environments underscores the impact of vehicular traffic on ecosystems. researchgate.net

Table 3: Reported Environmental Concentrations of this compound (NCBA)

| Environmental Matrix | Concentration Range | Location/Context | Reference |

|---|---|---|---|

| Urban Stormwater | Median: 31 ng/L | Urban environment | researchgate.net |

| Road Dust | ~ng/g to ~µg/g | Urban environment (Tokyo) | acs.org |

| Runoff/River Particles | ~ng/g to ~µg/g | Urban environment (Tokyo) | acs.org |

| River Sediments | ~ng/g to ~µg/g | Urban environment (Tokyo) | acs.org |

Potential as Research Tools and Reference Standards

Given its specific origin as an impurity in a major industrial chemical, this compound has become a valuable research tool. Its primary application in this regard is as an analytical reference standard for environmental monitoring. acs.org

Chemical suppliers now offer certified reference materials of this compound, including isotopically labeled versions (e.g., N-Cyclohexyl-13C6-1,3-benzothiazol-2-amine). lgcstandards.com These standards are essential for:

Quantitative Analysis: Accurately quantifying the concentration of the compound in complex environmental matrices like water, soil, and dust.

Method Validation: Ensuring the accuracy and reliability of analytical methods developed to detect tire wear markers.

Environmental Forensics: Identifying the source of microplastic pollution by confirming the presence of tire-specific chemical markers.

The availability of this compound as a high-purity standard underpins the growing field of research into the environmental fate and transport of tire-wear particles. lgcstandards.comcymitquimica.com

Q & A

Q. What are the established synthetic methodologies for N-Cyclohexyl-1,3-benzothiazol-2-amine?

Answer: The synthesis typically involves cyclodesulfurization of monothioureas derived from cyclohexylamine and benzothiazole precursors. A robust protocol uses iodine-mediated oxidative cyclodesulfurization under mild conditions, avoiding toxic reagents like HgO or hypervalent iodine(III) compounds. Key steps include:

- Reacting substituted aminophenol derivatives with isothiocyanates to form monothioureas.

- Oxidative cyclization using iodine (I₂) in a polar solvent (e.g., DMF) at 80–100°C for 4–6 hours, yielding the benzothiazole core .

Alternative approaches include microwave-assisted synthesis , which reduces reaction time (e.g., 20–30 minutes) and improves yields by 10–15% compared to conventional heating .

Q. How is this compound characterized structurally?

Answer:

- X-ray crystallography : Single-crystal analysis at 173 K reveals hydrogen-bonded dimeric motifs (N–H⋯N interactions) and planar benzothiazole geometry. Software like SHELXL refines structural parameters (e.g., bond lengths: C–S = 1.74 Å, C–N = 1.31 Å) .

- Mass spectrometry : LC-ESI-ITFT (collision energy: 10–35 eV) confirms the molecular ion [M+H]⁺ at m/z 233.11, with fragmentation patterns matching the cyclohexyl and benzothiazole moieties .

- Spectroscopy : FT-IR shows N–H stretching (3300–3400 cm⁻¹) and C=S absorption (1250 cm⁻¹). ¹H NMR displays aromatic protons as doublets (δ 7.2–7.8 ppm) and cyclohexyl protons as multiplets (δ 1.2–2.1 ppm) .

Q. What are the crystallographic parameters of this compound?

Answer: The compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 8.24 Å, b = 12.56 Å, c = 10.33 Å

- α = 90°, β = 112.5°, γ = 90°

- Volume = 985.7 ų, Z = 4